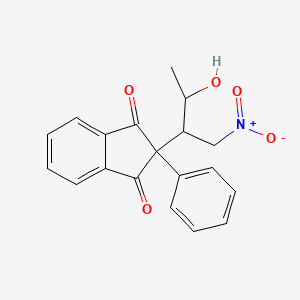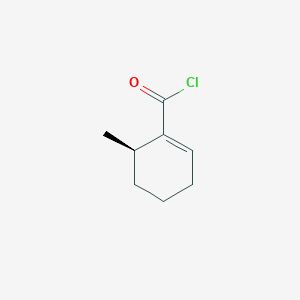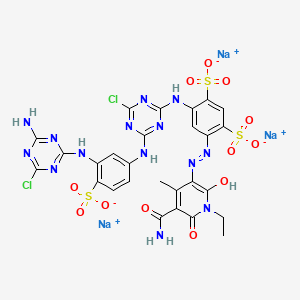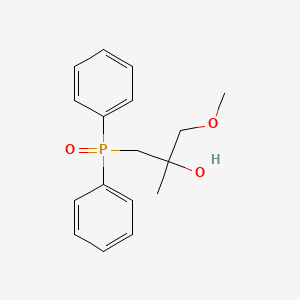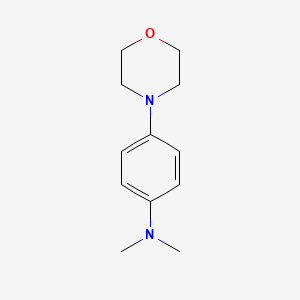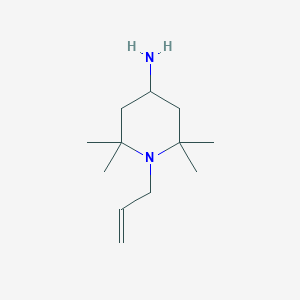
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine is an organic compound belonging to the amine class. It is characterized by a piperidine ring substituted with four methyl groups and a prop-2-en-1-yl group. This compound is known for its use in various chemical reactions and applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine can be achieved through several methods. One common approach involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylamines in the presence of oxidizing agents such as oxone.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and allylic chlorides. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other amine derivatives. These products are valuable intermediates in various chemical processes.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine involves its interaction with molecular targets and pathways. As a hindered amine, it can act as a base in chemical reactions, facilitating the formation of various products. Its unique structure allows it to participate in specific reactions, making it a valuable compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring substituted with four methyl groups.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in similar applications.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
Uniqueness
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine is unique due to its additional prop-2-en-1-yl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
66545-52-6 |
|---|---|
Formule moléculaire |
C12H24N2 |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-1-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-6-7-14-11(2,3)8-10(13)9-12(14,4)5/h6,10H,1,7-9,13H2,2-5H3 |
Clé InChI |
ICEGUAZGNKNIDO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1CC=C)(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


